2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)-

Surfactant hydrophobicity Partition coefficient Tripropylene glycol ethers

The compound 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- (CAS 55546-22-0), also named 1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol, is a tripropylene glycol monohexyl ether with the molecular formula C₁₅H₃₂O₄ and a molecular weight of 276.41 g/mol. It belongs to the class of polypropylene glycol alkyl ether nonionic surfactants.

Molecular Formula C15H32O4
Molecular Weight 276.41 g/mol
CAS No. 55546-22-0
Cat. No. B12666412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)-
CAS55546-22-0
Molecular FormulaC15H32O4
Molecular Weight276.41 g/mol
Structural Identifiers
SMILESCCCCCCOCC(C)OCC(C)OCC(C)O
InChIInChI=1S/C15H32O4/c1-5-6-7-8-9-17-11-14(3)19-12-15(4)18-10-13(2)16/h13-16H,5-12H2,1-4H3
InChIKeyUKCCLOMELKGUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- (CAS 55546-22-0): Technical Baseline for Scientific Procurement


The compound 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- (CAS 55546-22-0), also named 1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol, is a tripropylene glycol monohexyl ether with the molecular formula C₁₅H₃₂O₄ and a molecular weight of 276.41 g/mol. It belongs to the class of polypropylene glycol alkyl ether nonionic surfactants. Its reported physicochemical properties include a density of 0.94 g/cm³, a boiling point of 354.4 °C at 760 mmHg, a flash point of 168.1 °C, a calculated LogP of 2.77, and a refractive index of 1.444 . As a glycol ether with three propylene oxide units and a terminal hexyl chain, it serves as a low-foaming, hydrophobic surfactant, co-solvent, and coupling agent in various industrial formulations.

Why In-Class Tripropylene Glycol Alkyl Ethers Cannot Be Substituted for CAS 55546-22-0 Without Performance Verification


Within the class of tripropylene glycol monoalkyl ethers, small structural variations—namely the length of the alkyl chain and the number of propylene oxide (PO) units—profoundly alter surfactant performance parameters including critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and surface tension reduction capacity. Established literature demonstrates a linear relationship where increasing PO unit count logarithmically decreases the CMC of related surfactants, confirming that even single-PO-unit differences between analogs are not functionally interchangeable [1]. Consequently, procurement decisions that substitute a near analog, such as tripropylene glycol monobutyl ether or a dipropylene glycol hexyl ether, without quantitative verification can lead to formulation failure, emulsion instability, or insufficient wetting in target applications.

Procurement-Relevant Performance Evidence for CAS 55546-22-0 Against Closest Structural Analogs


LogP (Hydrophobicity) Comparison of CAS 55546-22-0 vs. Tripropylene Glycol Mono-n-butyl Ether

The calculated LogP for CAS 55546-22-0 (tripropylene glycol monohexyl ether) is 2.77 . For tripropylene glycol mono-n-butyl ether (analog with a shorter C4 vs. C6 alkyl chain), the LogP is approximately 1.72 . The hexyl-derivative is therefore significantly more hydrophobic, which directly impacts its partitioning behavior and suitability for non-polar environments.

Surfactant hydrophobicity Partition coefficient Tripropylene glycol ethers

Boiling Point and Volatility Differentiation vs. Tripropylene Glycol Monomethyl Ether

CAS 55546-22-0 has a reported boiling point of 354.4 °C . In comparison, tripropylene glycol monomethyl ether (CAS 25498-49-1) boils at approximately 242 °C . This large difference significantly alters application profiles in high-temperature processes.

Solvent volatility Boiling point Tripropylene glycol ethers

HLB and Solubility Profile vs. Dipropylene Glycol Monohexyl Ether

While direct HLB and CMC values for CAS 55546-22-0 were not identified in the searched literature, a class-level inference can be drawn from the proven linear relationship between PO chain length and CMC in related RPE surfactants [1]. Increasing the PO count from two (dipropylene glycol monohexyl ether) to three (the target compound) results in a logarithmic decrease in CMC.

HLB balance Critical Micelle Concentration Propylene glycol ethers

Solubility Versus Tripropylene Glycol Backbone (No Alkyl Ether)

Tripropylene glycol (TPG, CAS 24800-44-0) is fully miscible with water at 20°C [1]. In contrast, CAS 55546-22-0, with its C6 alkyl chain, is expected to be poorly soluble in water but miscible with organic solvents . This represents a fundamental functional shift from a water-miscible humectant/co-solvent to a hydrophobic surfactant.

Surfactant solubility Glycol ethers Tripropylene glycol

Scientifically Differentiated Application Scenarios for CAS 55546-22-0


High-Temperature Industrial Cleaning and Solvent Formulations

The compound's exceptionally high boiling point (354.4 °C) makes it well-suited for metal cleaning, hard-surface degreasing, and industrial parts washing operations conducted at elevated temperatures where conventional glycol ethers like tripropylene glycol monomethyl ether (b.p. 242 °C) would evaporate rapidly and pose safety risks. Its low volatility and high flash point support safer, more stable bath life for high-temperature cleaning processes .

Non-Aqueous Emulsion and Dispersion Systems

With a high calculated LogP of 2.77 and low water solubility, CAS 55546-22-0 is preferentially suited for formulating water-in-oil emulsions, oil-based agrochemical concentrates, and dispersion coatings where a hydrophobic, oil-miscible surfactant is required. This contrasts with shorter-alkyl-chain or unmodified tripropylene glycol analogs that preferentially partition into the aqueous phase, potentially destabilizing invert emulsions .

Low-Dose Surfactant Packages

Based on class-level evidence linking increased propylene oxide chain length to lower CMC values, the target compound may achieve effective surface tension reduction at lower concentrations than dipropylene glycol monohexyl ether. This supports its use as a low-use-rate wetting agent or emulsifier in scenarios where minimal surfactant loading is desired for either cost optimization or final product clarity (e.g., inks, overprint varnishes, and certain cosmetic oils) .

Specialty Solvent for High-Viscosity Resins and Binders

The combination of a mid-length hydrophobic hexyl tail and a tri-propylene glycol head provides balanced solvency for polar and non-polar resins. This makes CAS 55546-22-0 a candidate coupling agent in hybrid resin systems (e.g., alkyd-urethane blends) where simpler glycol ethers would lack sufficient solvency for the non-polar resin component. Its high boiling point ensures it remains in the film during cure processes, aiding in defect-free film formation .

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